Cas no 2094509-19-8 (1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one)

1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one structure
2094509-19-8 structure
Product name:1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one
CAS No:2094509-19-8
MF:C16H18N2O2
Molecular Weight:270.326323986053
CID:5409330
PubChem ID:121582167

1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • Z2737383432
    • EN300-7522261
    • 1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
    • 2094509-19-8
    • AKOS033850015
    • 1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one
    • インチ: 1S/C16H18N2O2/c1-3-14(19)18-9-7-12(8-10-18)16-17-13-6-4-5-11(2)15(13)20-16/h3-6,12H,1,7-10H2,2H3
    • InChIKey: HAIYSYAKEPGRNG-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=NC3=CC=CC(C)=C3O2)CC1)(=O)C=C

計算された属性

  • 精确分子量: 270.136827821g/mol
  • 同位素质量: 270.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 2.8

じっけんとくせい

  • 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 465.8±34.0 °C(Predicted)
  • 酸度系数(pKa): 2.05±0.30(Predicted)

1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7522261-0.05g
1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
2094509-19-8 95%
0.05g
$246.0 2024-05-23

1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one 関連文献

1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-oneに関する追加情報

Comprehensive Overview of 1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one (CAS No. 2094509-19-8)

The compound 1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one (CAS No. 2094509-19-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a benzoxazole core linked to a piperidine ring via a propenone bridge, makes it a versatile intermediate for drug discovery and advanced material applications. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescence probe, aligning with current trends in precision medicine and bioimaging technologies.

In recent years, the demand for heterocyclic compounds like 1-[4-(7-Methyl-2-benzoxazolyl)-1-piperidinyl]-2-propen-1-one has surged due to their role in developing targeted therapies. The benzoxazole moiety is known for its electron-withdrawing properties and aromatic stability, which are critical in designing small-molecule drugs for oncology and neurodegenerative diseases. Meanwhile, the piperidine segment enhances bioavailability, addressing a key challenge in drug delivery systems—a hot topic in 2024 pharmaceutical innovations.

Synthetic routes to this compound often involve Pd-catalyzed cross-coupling or microwave-assisted reactions, reflecting the industry's shift toward green chemistry and energy-efficient synthesis. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for research-grade applications. These methodologies resonate with the growing emphasis on quality-by-design (QbD) principles in API manufacturing, a frequent search term among pharmaceutical professionals.

Beyond therapeutics, CAS 2094509-19-8 exhibits promise in organic electronics. Its conjugated system and electron-deficient benzoxazole unit make it a candidate for OLED emitters or photovoltaic materials, tapping into the booming market for sustainable energy solutions. Startups exploring flexible displays often investigate such derivatives, correlating with rising Google searches for "high-performance organic semiconductors".

Regulatory perspectives classify this compound as non-hazardous under standard handling conditions, though proper PPE protocols are recommended during lab-scale operations. Its stability profile (RT storage recommended) and solubility in DMSO/dichloromethane are frequently documented in patent literature, another high-traffic area for researchers. Notably, its IP potential remains under exploration, with recent filings hinting at applications in anti-inflammatory formulations.

For procurement, suppliers emphasize batch-to-batch consistency—a critical concern voiced in research forums. Pricing trends show moderate fluctuations tied to raw material supply chains, a reflection of broader post-pandemic market dynamics. Analytical certificates typically confirm the absence of genotoxic impurities, addressing stringent ICH Q3D guidelines compliance requirements.

Future research directions may explore its structure-activity relationships (SAR) through computational modeling—a technique gaining traction with AI-driven drug discovery platforms. The compound's logP value (~2.8) suggests favorable blood-brain barrier permeability, sparking interest in CNS drug development circles. These facets position 2094509-19-8 as a compelling case study in multidisciplinary chemical innovation.

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